5-Amino-1-(4-chlorophenyl)-3-methylsulfanylpyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(4-chlorophenyl)-3-methylsulfanylpyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-chlorophenyl)-3-methylsulfanylpyrazole-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with ethyl cyanoacetate in the presence of a base to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-chlorophenyl)-3-methylsulfanylpyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
5-Amino-1-(4-chlorophenyl)-3-methylsulfanylpyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-chlorophenyl)-3-methylsulfanylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-methylthio-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
- 5-Amino-3-methylthio-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Compared to similar compounds, 5-Amino-1-(4-chlorophenyl)-3-methylsulfanylpyrazole-4-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H9ClN4S |
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Molecular Weight |
264.73g/mol |
IUPAC Name |
5-amino-1-(4-chlorophenyl)-3-methylsulfanylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9ClN4S/c1-17-11-9(6-13)10(14)16(15-11)8-4-2-7(12)3-5-8/h2-5H,14H2,1H3 |
InChI Key |
ALFXWXWAHYMTHL-UHFFFAOYSA-N |
SMILES |
CSC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CSC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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